molecular formula C15H11NOS B12622477 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole CAS No. 918866-69-0

5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole

Cat. No.: B12622477
CAS No.: 918866-69-0
M. Wt: 253.32 g/mol
InChI Key: LHQNDXZWNMNJJW-UHFFFAOYSA-N
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Description

5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole is a complex organic compound that features both an indole and a thiophene moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The combination of these two heterocyclic structures in a single molecule makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole typically involves multiple steps, starting with the preparation of the indole and thiophene precursors. One common method involves the Sonogashira coupling reaction, where an alkyne and an aryl halide are coupled in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced chemical engineering techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the alkyne group, converting it to an alkene or alkane. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common for the indole ring. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the indole structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, chlorine

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the alkyne group can produce alkenes or alkanes.

Scientific Research Applications

5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it useful in drug discovery and development.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be used in the development of new drugs for treating diseases such as cancer and inflammation.

    Industry: In industrial applications, the compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their electrical conductivity or mechanical strength.

Mechanism of Action

The mechanism of action of 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiophene ring can participate in electron transfer reactions, affecting cellular redox states. Together, these interactions can influence multiple biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Thiophene-2-carboxylic acid: A thiophene derivative with similar chemical properties.

    5-Bromoindole: An indole derivative with a bromine substituent.

Uniqueness

What sets 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole apart from these similar compounds is its combined indole and thiophene structure. This unique combination allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets. Its alkyne group also provides additional reactivity, making it a versatile compound for various applications.

Properties

CAS No.

918866-69-0

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

5-(3-thiophen-2-ylprop-2-ynoxy)-1H-indole

InChI

InChI=1S/C15H11NOS/c1(3-14-4-2-10-18-14)9-17-13-5-6-15-12(11-13)7-8-16-15/h2,4-8,10-11,16H,9H2

InChI Key

LHQNDXZWNMNJJW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CCOC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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